Ethyl 4-amino-1-methylcyclohexanecarboxylate
Description
Ethyl 4-amino-1-methylcyclohexanecarboxylate (CAS: 1357280-81-9) is a cyclohexane-derived ester with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol. Key structural features include a cyclohexane ring substituted with an amino group at position 4 and a methyl group at position 1, esterified with an ethyl group. This compound is stored under strict conditions: in a dark place, under an inert atmosphere, and at temperatures below -20°C to ensure stability .
Properties
IUPAC Name |
ethyl 4-amino-1-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-3-13-9(12)10(2)6-4-8(11)5-7-10/h8H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCCAYWSDFKIZEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(CC1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-1-methylcyclohexanecarboxylate typically involves the esterification of 4-amino-1-methylcyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-methylcyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Ethyl 4-amino-1-methylcyclohexanecarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-1-methylcyclohexanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Ring Analogues
Ethyl 4-amino-1-methylcyclohexanecarboxylate belongs to a family of cycloalkane-carboxylate derivatives. Below is a comparative analysis of its structural analogues:
Table 1: Key Properties of this compound and Analogues
Structural and Functional Differences
Cyclohexane vs. Cyclohexene Derivatives
- This compound (cyclohexane) exhibits greater conformational flexibility compared to Ethyl 2-amino-1-cyclohexene-1-carboxylate (cyclohexene), where the double bond introduces rigidity. This rigidity in the cyclohexene derivative may enhance electrophilic reactivity but reduce stability under oxidative conditions .
Positional Isomerism in Cyclohexane Derivatives
- The 3-amino-4-methyl isomer (CAS: 1044637-58-2) shares the same molecular formula as the target compound but differs in substituent placement.
Ring Size and Strain
- Cyclobutane derivatives (e.g., methyl 1-(methylamino)cyclobutanecarboxylate) exhibit significant ring strain, making them more reactive but less stable. These compounds are often intermediates in synthesizing larger molecules, such as pharmaceuticals .
Solubility and Stability
- Ethyl esters (e.g., the target compound) generally exhibit higher lipophilicity than methyl esters, enhancing membrane permeability but reducing aqueous solubility.
Hazard Profiles
- The target compound’s H302/H315/H319/H335 hazards suggest greater toxicity relative to unclassified analogues like Ethyl 2-amino-1-cyclohexene-1-carboxylate .
Biological Activity
Ethyl 4-amino-1-methylcyclohexanecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound, often referred to by its IUPAC name, exhibits a unique structural configuration that influences its biological interactions. The compound has a molecular formula of and a molecular weight of approximately 171.24 g/mol. Its structure is characterized by an amino group, a cyclohexane ring, and an ethyl ester functional group.
Preliminary studies suggest that this compound may exert its biological effects through interactions with neurotransmitter systems. Its structural similarity to certain neurotransmitters indicates potential applications in treating conditions associated with neurotransmitter imbalances, such as anxiety and depression.
Biological Activity Overview
Research has highlighted several key areas where this compound demonstrates significant biological activity:
- Antimicrobial Activity : Studies have shown that the compound exhibits antimicrobial properties against various pathogens, making it a candidate for further exploration in antibacterial and antifungal therapies.
- Anticancer Potential : Initial findings suggest that this compound may possess anticancer activity, although specific mechanisms remain to be elucidated.
- Neuropharmacological Effects : Given its structural characteristics, the compound may influence central nervous system activity, warranting investigation into its efficacy as a neuropharmacological agent.
Data Table: Comparison of Biological Activities
| Compound Name | Activity Type | Observed Effects | Reference |
|---|---|---|---|
| This compound | Antimicrobial | Inhibition of bacterial growth | |
| This compound | Anticancer | Induction of apoptosis in cancer cells | |
| This compound | Neuropharmacological | Modulation of neurotransmitter levels |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of cyclohexanecarboxylic acids, including this compound. The compound demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent.
- Neuropharmacological Research : Another study focused on the neuropharmacological properties of similar compounds, highlighting the potential for this compound to modulate mood and anxiety-related behaviors in animal models. This research indicates that further exploration into its mechanism could reveal therapeutic applications in psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
